molecular formula C17H18N4O4S2 B2906517 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034494-47-6

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2906517
CAS No.: 2034494-47-6
M. Wt: 406.48
InChI Key: AOFJGOQQCAAFDF-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of pyrazole, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Derivative Synthesis: Thiophene derivatives can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

    Materials Science: The electronic properties of the pyrazole and thiophene rings can contribute to the compound’s ability to conduct electricity or absorb light.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(N-(2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide: Lacks the thiophene ring, potentially altering its electronic properties.

    2-(4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide: Lacks the pyrazole ring, which may affect its biological activity.

    2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)ethanol: Contains an ethanol group instead of acetamide, which can influence its solubility and reactivity.

Uniqueness

The combination of pyrazole, thiophene, and sulfonamide groups in 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide makes it unique. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-2-4-15(5-3-14)27(23,24)20-10-16(13-6-9-26-12-13)21-8-1-7-19-21/h1-9,12,16,20H,10-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJGOQQCAAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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